molecular formula C9H7BrN2 B1521364 1-Bromoisoquinolin-4-amine CAS No. 55404-28-9

1-Bromoisoquinolin-4-amine

Cat. No.: B1521364
CAS No.: 55404-28-9
M. Wt: 223.07 g/mol
InChI Key: AHFWGWAQOVJQLZ-UHFFFAOYSA-N
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Description

1-Bromoisoquinolin-4-amine is an organic compound with the molecular formula C9H7BrN2 and a molecular weight of 223.07 g/mol. It is a brominated derivative of isoquinoline, featuring an amine group at the 4-position and a bromine atom at the 1-position. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromoisoquinolin-4-amine can be synthesized through several synthetic routes. One common method involves the bromination of isoquinoline-4-amine using bromine in the presence of a suitable catalyst, such as iron(III) bromide (FeBr3). The reaction is typically carried out in a solvent like dichloromethane (DCM) at low temperatures to control the reaction rate and prevent over-bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromoisoquinolin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium azide (NaN3) or potassium iodide (KI) under appropriate conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield various oxidized products, including quinones and carboxylic acids.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can lead to the formation of different substituted isoquinolines.

Scientific Research Applications

1-Bromoisoquinolin-4-amine is utilized in various scientific research applications, including chemistry, biology, medicine, and industry. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic materials. Additionally, it is used as a building block in the construction of complex molecular architectures for drug discovery and development.

Mechanism of Action

1-Bromoisoquinolin-4-amine is compared with other similar compounds, such as 1-chloroisoquinolin-4-amine and 1-iodoisoquinolin-4-amine. These compounds share structural similarities but differ in their halogen atoms, which can influence their reactivity and biological activity. The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile intermediate in various applications.

Comparison with Similar Compounds

  • 1-Chloroisoquinolin-4-amine

  • 1-Iodoisoquinolin-4-amine

  • 1-Fluoroisoquinolin-4-amine

  • 1-Methylisoquinolin-4-amine

This comprehensive overview provides a detailed understanding of 1-bromoisoquinolin-4-amine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-bromoisoquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-9-7-4-2-1-3-6(7)8(11)5-12-9/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFWGWAQOVJQLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=C2Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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